molecular formula C6H7NO2S B080785 2-Amino-4-methylthiophene-3-carboxylic acid CAS No. 14770-81-1

2-Amino-4-methylthiophene-3-carboxylic acid

Cat. No. B080785
CAS RN: 14770-81-1
M. Wt: 157.19 g/mol
InChI Key: OQIFTAJMGYVKGG-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 14770-81-1 . It has a molecular weight of 157.19 and its IUPAC name is 2-amino-4-methyl-3-thiophenecarboxylic acid .


Synthesis Analysis

Thiophene derivatives, including 2-Amino-4-methylthiophene-3-carboxylic acid, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to make aminothiophene derivatives .


Molecular Structure Analysis

The linear formula of 2-Amino-4-methylthiophene-3-carboxylic acid is C6H7NO2S . The InChI code is 1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-methylthiophene-3-carboxylic acid is 156.21 g/mol . It has a topological polar surface area of 97.4 Ų .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-Amino-4-methylthiophene-3-carboxylic acid: is a thiophene derivative, a class of compounds known for their pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . The compound’s structure allows for the synthesis of analogs that can be optimized for better efficacy and reduced toxicity in cancer treatment.

Organic Electronics: Semiconductors

Thiophene-based molecules are pivotal in the development of organic semiconductors. Their sulfur-containing ring structure imparts unique electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . 2-Amino-4-methylthiophene-3-carboxylic acid can serve as a building block for such devices.

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The molecular structure of 2-Amino-4-methylthiophene-3-carboxylic acid can be incorporated into coatings or treatments that protect metals from corrosion, thereby extending the life of various industrial components .

Chemical Synthesis: Heterocyclization

The compound is used in heterocyclization reactions to synthesize new thiophene derivatives. These reactions are crucial for creating a diverse range of compounds with potential applications in various fields, including pharmaceuticals and agrochemicals .

Analytical Chemistry: Chromatography

In chromatography, thiophene derivatives can be used as standards or reagents due to their distinct chemical properties2-Amino-4-methylthiophene-3-carboxylic acid could be used to calibrate instruments or as a component in the synthesis of more complex molecules for analytical purposes .

Biochemistry: Enzyme Inhibition

Thiophene derivatives have been explored for their role in enzyme inhibition, which is vital in understanding disease mechanisms and developing new drugs2-Amino-4-methylthiophene-3-carboxylic acid may be used to study its interaction with enzymes and its potential as an inhibitor .

Mechanism of Action

While the specific mechanism of action for 2-Amino-4-methylthiophene-3-carboxylic acid is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-amino-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFTAJMGYVKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515011
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylthiophene-3-carboxylic acid

CAS RN

14770-81-1
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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